2-(2-Benzylphenoxy)acetohydrazide
Description
2-(2-Benzylphenoxy)acetohydrazide is a hydrazide derivative characterized by a benzyl-substituted phenoxy group attached to an acetohydrazide backbone.
Properties
IUPAC Name |
2-(2-benzylphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-17-15(18)11-19-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAPDVRQINVHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-Benzylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Benzylphenoxy)acetic acid with hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-(2-Benzylphenoxy)acetic acid+Hydrazine hydrate→2-(2-Benzylphenoxy)acetohydrazide+Water
Industrial Production Methods:
While specific industrial production methods for 2-(2-Benzylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
2-(2-Benzylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxo derivatives of 2-(2-Benzylphenoxy)acetohydrazide.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(2-Benzylphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with anticonvulsant and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: It serves as a tool for studying biochemical pathways and mechanisms, particularly those involving hydrazide derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Benzylphenoxy)acetohydrazide is primarily related to its interaction with biological targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Anticonvulsant Activity
Benzimidazole-containing derivatives (e.g., compounds 25g and 25j in ) exhibit superior anticonvulsant activity compared to phenytoin, attributed to their dual hydrogen-bonding capacity via the benzimidazole NH and hydrazide groups .
Enzyme Inhibition
- α-Glucosidase Inhibition : Ethylthio-benzimidazole derivatives (e.g., 228 ) demonstrate potent α-glucosidase inhibition (IC₅₀ = 6.10 µM), outperforming acarbose by ~60-fold . The ethylthio group enhances hydrophobic interactions with the enzyme’s active site.
- AChE Inhibition : Para-hydroxyl-substituted derivatives (e.g., 206 ) show moderate AChE inhibition (IC₅₀ = 29.5 µM), but remain less potent than galantamine, suggesting bulkier substituents may hinder binding .
Antimicrobial and Anticancer Activity
- Antimicrobial : Oxadiazole derivatives (e.g., compound 3 in ) exhibit MIC values of 30.2–43.2 µg/cm³, linked to their ability to disrupt microbial membrane integrity .
- Anticancer: Benzothiazole derivatives (e.g., ) show selective cytotoxicity against glioma (C6) and adenocarcinoma (A549) cells, likely due to thiazole-mediated DNA intercalation and ROS generation .
Anti-inflammatory Activity
Phenoxyphenyl derivatives (e.g., 9a) reduce inflammation via COX-2 inhibition, with potency comparable to ibuprofen, as the phenoxy group mimics arachidonic acid’s hydrophobic tail .
Biological Activity
2-(2-Benzylphenoxy)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound 2-(2-Benzylphenoxy)acetohydrazide features a hydrazide functional group attached to a phenoxyacetic acid moiety, which is believed to contribute to its biological activities. The molecular formula is with a molecular weight of approximately 284.31 g/mol.
Target Interactions
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. Specifically, 2-(2-Benzylphenoxy)acetohydrazide may influence pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes associated with inflammatory responses and tumor growth.
- Receptor Modulation : The compound could potentially modulate receptor activity linked to neurotransmission and cell signaling.
Biological Activities
The biological activities of 2-(2-Benzylphenoxy)acetohydrazide can be categorized as follows:
- Anticancer Activity : Initial screening has shown that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro, indicating a possible therapeutic role in inflammatory diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting its utility in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of 2-(2-Benzylphenoxy)acetohydrazide, researchers treated various cancer cell lines (e.g., HeLa, MCF-7) with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across the tested lines.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound. Using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 2-(2-Benzylphenoxy)acetohydrazide significantly decreased the production of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research highlights the potential of 2-(2-Benzylphenoxy)acetohydrazide as a versatile therapeutic agent. Its ability to modulate key biological pathways positions it as a candidate for further investigation in drug development.
Table 2: Research Findings Overview
| Study Focus | Findings | |
|---|---|---|
| Anticancer | Dose-dependent cytotoxicity | Promising for cancer therapy |
| Anti-inflammatory | Reduced cytokine production | Potential for inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
